molecular formula C10H14N2O4 B2588279 Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate CAS No. 2375270-59-8

Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate

Cat. No.: B2588279
CAS No.: 2375270-59-8
M. Wt: 226.232
InChI Key: DULUDHISPPQONP-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a formyl group at the 4-position and a tert-butyl carbamate-protected methyl group at the 5-position. Its molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 226.23 g/mol . Key structural identifiers include:

  • SMILES: CC(C)(C)OC(=O)NCC1=C(N=CO1)C=O
  • InChIKey: DULUDHISPPQONP-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): Ranges from 149.5–158.2 Ų depending on adducts (e.g., [M+H]+: 149.8 Ų) .

This compound lacks reported literature or patent data, limiting direct insights into its applications . However, its structural features—particularly the formyl group and carbamate-protected amine—suggest utility as a synthetic intermediate in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)11-4-8-7(5-13)12-6-15-8/h5-6H,4H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULUDHISPPQONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method includes the use of a formylation reaction to introduce the formyl group onto the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Tert-butyl N-[(4-carboxy-1,3-oxazol-5-yl)methyl]carbamate.

    Reduction: Tert-butyl N-[(4-hydroxymethyl-1,3-oxazol-5-yl)methyl]carbamate.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to analogs with tert-butyl carbamate groups attached to heterocycles (oxazole, thiazole) or modified linkers. Key differences include:

Compound Name Heterocycle Substituents Linker Molecular Formula Molecular Weight (g/mol) Key Features Reference
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate Oxazole 4-formyl Methyl C₁₀H₁₄N₂O₄ 226.23 Formyl group for reactivity
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate Oxazole 4-formyl Ethyl C₁₁H₁₆N₂O₄ 240.26 Extended ethyl linker
Tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate Dihydrooxazole 3-(4-methoxyphenyl) Methyl C₁₇H₂₁N₃O₅ Not reported Saturated oxazole ring; methoxy group
Tert-butyl 4-chloro-5-formylthiazol-2-ylcarbamate Thiazole 4-chloro, 5-formyl N/A C₉H₁₁ClN₂O₃S 262.71 Thiazole core; chloro substituent

Key Observations :

  • Linker Length : The ethyl linker in ’s compound increases molecular weight and may alter solubility or steric effects compared to the methyl linker in the target compound.
  • Substituents : The formyl group in the target compound contrasts with chloro () or methoxyphenyl () groups, influencing electronic properties and reactivity.

Physicochemical Properties

  • Solubility : The formyl group in the target compound may reduce hydrophobicity compared to chloro-substituted analogs () but increase reactivity toward nucleophiles.
  • Stability : The fully aromatic oxazole core (target compound) is likely more stable than dihydrooxazole derivatives (), which have reduced aromaticity.
  • Collision Cross-Section : The target compound’s CCS values (149.5–158.2 Ų) are comparable to other small heterocycles, though linker length and substituents could modulate this in analogs .

Biological Activity

Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on current research findings.

  • IUPAC Name : this compound
  • CAS Number : 2375270-59-8
  • Molecular Formula : C_{11}H_{14}N_{2}O_{3}
  • Molecular Weight : 226.23 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. A common method includes a formylation reaction to introduce the formyl group onto the oxazole ring. Reaction conditions often utilize bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxazole ring can also engage in hydrogen bonding and π–π interactions, enhancing binding affinity and specificity .

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. This compound has shown potential as an antimicrobial agent in preliminary studies. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in key biochemical pathways, making it a candidate for drug development targeting diseases associated with enzyme dysregulation .

Neuroprotective Effects

In vitro studies suggest that this compound may have neuroprotective effects. It has been observed to reduce oxidative stress markers and inflammation in neuronal cell cultures exposed to toxic agents like amyloid-beta peptides . This suggests potential applications in neurodegenerative disease research.

Case Studies

  • Neuroprotection Against Amyloid-Beta Toxicity :
    • A study demonstrated that treatment with Tert-butyl N-[(4-formyl-1,3-oxazol-5-y)methyl]carbamate improved cell viability in astrocytes exposed to amyloid-beta 1–42.
    • The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a protective mechanism against neuroinflammation .
  • Antimicrobial Testing :
    • Preliminary tests showed that this compound exhibited significant antibacterial activity against several strains of bacteria.
    • The exact mechanism remains under investigation but may involve inhibition of bacterial growth through interference with cell wall synthesis .

Comparative Analysis of Biological Activities

Compound NameActivity TypeKey Findings
Tert-butyl N-[4-formyl-1,3-oxazol-5-yl)methyl]carbamateAntimicrobialExhibited significant antibacterial activity
Other Oxazole DerivativesEnzyme InhibitionVarious derivatives shown to inhibit specific enzymes
M4 Compound (related structure)NeuroprotectiveReduced oxidative stress and improved cell viability

Q & A

Q. What challenges arise in crystallographic analysis, and how are they resolved?

  • Common Issues : Poor crystal growth due to flexible tert-butyl groups.
  • Solutions :
  • Crystallization Solvents : Use mixed solvents (e.g., hexane:ethyl acetate) for slow evaporation.
  • Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion artifacts.
  • Software : SHELXL for refinement and WinGX for data processing to resolve disorder in the oxazole ring .

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